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Compound of Interest

Compound Name: 4-Bromo-5-phenyloxazole

Cat. No.: B592006 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
The oxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives

demonstrating a broad spectrum of biological activities, including anti-inflammatory, anticancer,

and antimicrobial properties. The introduction of a bromine atom and a phenyl group onto the

oxazole ring, as in 4-Bromo-5-phenyloxazole, offers a unique combination of features. The

phenyl group can engage in π-stacking interactions within biological targets, while the bromine

atom can act as a hydrogen bond acceptor or a site for further chemical modification through

cross-coupling reactions, making it a valuable building block in drug discovery.

While specific biological data for 4-Bromo-5-phenyloxazole is limited in publicly available

literature, its structural similarity to known bioactive molecules suggests significant potential for

investigation as an anti-inflammatory and anticancer agent. These application notes provide a

detailed overview of the plausible synthesis of 4-Bromo-5-phenyloxazole and outline its

potential applications in medicinal chemistry based on data from closely related analogs.
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Property Value

IUPAC Name 4-Bromo-5-phenyloxazole

CAS Number 740806-67-1[1]

Molecular Formula C₉H₆BrNO

Molecular Weight 224.06 g/mol [1]

Melting Point 60-61°C[1]

Canonical SMILES C1=CC=C(C=C1)C2=C(N=CO2)Br

Appearance White to off-white solid (predicted)

Synthetic Protocols
The synthesis of 4-Bromo-5-phenyloxazole can be envisioned as a two-step process: the

formation of the 5-phenyloxazole core followed by regioselective bromination at the C-4

position.

Protocol 1: Synthesis of 5-Phenyloxazole (Precursor)
The Van Leusen oxazole synthesis is a well-established method for the preparation of 5-

substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).

Reaction Scheme:

Materials:

Benzaldehyde

Tosylmethyl isocyanide (TosMIC)

Potassium carbonate (K₂CO₃)

Methanol (MeOH)

Dichloromethane (CH₂Cl₂)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Brine

Anhydrous magnesium sulfate (MgSO₄)

Silica gel for column chromatography

Hexanes and Ethyl acetate for chromatography

Procedure:

To a stirred solution of benzaldehyde (1.0 eq) in methanol at room temperature, add

tosylmethyl isocyanide (1.05 eq).

Add potassium carbonate (1.5 eq) portion-wise over 10 minutes.

Stir the reaction mixture at room temperature for 12-16 hours, monitoring by TLC until the

starting material is consumed.

Remove the methanol under reduced pressure.

Partition the residue between dichloromethane and water.

Separate the organic layer and wash sequentially with saturated aqueous sodium

bicarbonate solution and brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure.

Purify the crude product by flash column chromatography on silica gel using a gradient of

hexanes and ethyl acetate to afford 5-phenyloxazole.

Protocol 2: Regioselective C-4 Bromination of 5-
Phenyloxazole
A highly regioselective bromination at the C-4 position of 5-substituted oxazoles has been

reported and can be adapted for the synthesis of 4-Bromo-5-phenyloxazole.
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Reaction Scheme:

Materials:

5-Phenyloxazole

N-Bromosuccinimide (NBS)

N,N-Dimethylformamide (DMF)

Diethyl ether

Water

Brine

Anhydrous sodium sulfate (Na₂SO₄)

Silica gel for column chromatography

Hexanes and Ethyl acetate for chromatography

Procedure:

Dissolve 5-phenyloxazole (1.0 eq) in DMF in a round-bottom flask.

Cool the solution to 0 °C in an ice bath.

Add N-Bromosuccinimide (1.05 eq) portion-wise, maintaining the temperature at 0 °C.

Stir the reaction mixture at 0 °C for 1-2 hours, monitoring by TLC.

Upon completion, quench the reaction with water and extract with diethyl ether (3x).

Combine the organic layers and wash with water and brine.

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 14 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b592006?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Purify the crude product by flash column chromatography on silica gel using a gradient of

hexanes and ethyl acetate to yield 4-Bromo-5-phenyloxazole.

Experimental Workflow for the Synthesis of 4-Bromo-5-phenyloxazole
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Synthesis of 5-Phenyloxazole (Van Leusen)

Synthesis of 4-Bromo-5-phenyloxazole

Benzaldehyde

Reaction with K2CO3 in MeOH

TosMIC

Workup & Purification

5-Phenyloxazole

5-PhenyloxazoleNBS

Bromination in DMF

Workup & Purification

4-Bromo-5-phenyloxazole
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Caption: Synthetic workflow for 4-Bromo-5-phenyloxazole.
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Potential Applications in Medicinal Chemistry
Based on the activities of structurally similar compounds, 4-Bromo-5-phenyloxazole is a

promising candidate for investigation in the following areas:

Anti-inflammatory Activity: Cyclooxygenase (COX)
Inhibition
Many oxazole and isoxazole derivatives are known to be potent and selective inhibitors of

cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory cascade.[2][3] The

diarylheterocycle motif, present in 4-Bromo-5-phenyloxazole, is a key feature of many

selective COX-2 inhibitors.

Proposed Mechanism of Action: 4-Bromo-5-phenyloxazole derivatives may selectively bind to

the active site of the COX-2 enzyme, blocking the conversion of arachidonic acid to

prostaglandins, which are key mediators of inflammation and pain.

Signaling Pathway: COX-2 Inhibition
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Caption: Inhibition of the COX-2 pathway.

Quantitative Data for Analogous COX-2 Inhibitors:
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Compound
(Analog)

COX-1 IC₅₀
(µM)

COX-2 IC₅₀
(µM)

Selectivity
Index (COX-
1/COX-2)

Reference

Di-

phenyloxazolone

derivative I

>50
>50 (70.14%

inhibition)
>50 [4]

Oxazolone

derivative II
- 0.019 - [4]

Isoxazole

derivative C3
22.57 ± 1.01 0.93 ± 0.01 24.26 [3]

Isoxazole

derivative C5
35.54 ± 0.98 0.85 ± 0.04 41.82 [3]

Isoxazole

derivative C6
33.95 ± 1.11 0.55 ± 0.03 61.73 [3]

Celecoxib

(Reference)
- 0.05 - [4]

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This protocol is based on a colorimetric inhibitor screening assay.

Materials:

COX-1 and COX-2 enzymes (ovine or human recombinant)

Arachidonic acid (substrate)

Heme

TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine)

Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

96-well microplates
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Microplate reader

4-Bromo-5-phenyloxazole and reference inhibitors (e.g., Celecoxib) dissolved in DMSO

Procedure:

Prepare a reaction mixture containing the assay buffer, heme, and the COX enzyme (either

COX-1 or COX-2) in each well of a 96-well plate.

Add various concentrations of 4-Bromo-5-phenyloxazole or the reference inhibitor to the

wells. Include a control group with DMSO only.

Incubate the plate at room temperature for 10 minutes.

Initiate the reaction by adding arachidonic acid to each well.

Immediately add TMPD, which will be oxidized by the peroxidase activity of the COX

enzyme, resulting in a color change.

Measure the absorbance at a specific wavelength (e.g., 590 nm) every minute for 5 minutes

using a microplate reader.

Calculate the rate of reaction for each concentration of the inhibitor.

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the

inhibitor concentration.

Anticancer Activity
Oxazole derivatives are known to exhibit anticancer activity through various mechanisms,

including the inhibition of tubulin polymerization and the modulation of key signaling pathways

involved in cell proliferation and survival.[5][6] Brominated compounds have also shown

significant potential as anticancer agents.

Proposed Mechanism of Action: Derivatives of 4-Bromo-5-phenyloxazole may induce

apoptosis in cancer cells by inhibiting tubulin polymerization, leading to cell cycle arrest at the

G2/M phase. Additionally, they may modulate signaling pathways such as NF-κB and MAPK,

which are often dysregulated in cancer.
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Signaling Pathway: Induction of Apoptosis

4-Bromo-5-phenyloxazole
(Analog)
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Caption: Proposed mechanism of anticancer activity.

Quantitative Data for Analogous Anticancer Compounds:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 14 Tech Support

https://www.benchchem.com/product/b592006?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b592006?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound
(Analog)

Cell Line IC₅₀ (µM) Reference

5-amino-2-[p-

bromophenyl]-

benzoxazole

MCF-7 (ER+) 0.022

5-amino-2-[p-

bromophenyl]-

benzoxazole

MDA-MB-231 (ER-) 0.028

Thiazole derivative

(T4)
Lung Cancer 5.250

Thiazole derivative

(T7)
Lung Cancer 4.709

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an

indicator of cell viability.

Materials:

Human cancer cell lines (e.g., MCF-7, MDA-MB-231, A549)

Complete cell culture medium (e.g., DMEM with 10% FBS)

96-well cell culture plates

4-Bromo-5-phenyloxazole and reference drug (e.g., Doxorubicin) dissolved in DMSO

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

Microplate reader

Procedure:
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Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate

for 24 hours to allow for cell attachment.

Treat the cells with various concentrations of 4-Bromo-5-phenyloxazole or the reference

drug. Include a control group with DMSO only.

Incubate the plates for 48-72 hours.

Add MTT solution to each well and incubate for 3-4 hours at 37 °C. During this time, viable

cells will reduce the yellow MTT to purple formazan crystals.

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Calculate the percentage of cell viability for each concentration relative to the control.

Determine the IC₅₀ value by plotting the percentage of viability against the logarithm of the

compound concentration.

Conclusion
4-Bromo-5-phenyloxazole represents a promising scaffold for the development of novel

therapeutic agents, particularly in the areas of anti-inflammatory and anticancer research. The

synthetic protocols outlined provide a viable route to this compound, and the data from

analogous structures strongly support its potential biological activity. Further investigation into

the synthesis and biological evaluation of 4-Bromo-5-phenyloxazole and its derivatives is

warranted to fully elucidate their therapeutic potential. The detailed experimental protocols

provided herein offer a solid foundation for researchers to embark on such investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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